Cilnidipine

描述

- 与大多数钙拮抗剂不同,尼群地平作用于L型 和N型 钙通道。 靶向N型钙通道(存在于交感神经末梢)的独特特征使其区别于其他钙通道阻滞剂 .

尼群地平: 是一种钙通道阻滞剂,已获准在多个国家使用,包括日本、中国、印度、尼泊尔和韩国。

准备方法

合成路线: 尼群地平的合成路线涉及形成该化合物的化学反应。 遗憾的是,有关合成途径的具体细节在公共领域中并不容易获得。

工业生产: 尼群地平的工业生产方法是制造商的专有信息。

化学反应分析

反应: 尼群地平经历了与二氢吡啶类钙通道阻滞剂相关的典型反应。 这些包括氧化、还原和取代反应。

常用试剂和条件: 尼群地平合成中使用的具体试剂和条件并未广泛公开。

主要产物: 尼群地平合成过程中形成的主要产物是尼群地平本身。

科学研究应用

Pharmacological Profile

Cilnidipine uniquely targets both L-type (Cav1.2) and N-type (Cav2.2) calcium channels, leading to a dual mechanism of action that provides significant benefits in treating cardiovascular diseases. This dual action not only lowers blood pressure but also helps in reducing sympathetic nerve activity, contributing to its effectiveness in managing hypertension.

Hypertension Management

This compound has been extensively studied for its efficacy in controlling blood pressure. A meta-analysis of clinical trials indicates that this compound significantly reduces both systolic blood pressure (SBP) and diastolic blood pressure (DBP) without increasing heart rate or plasma catecholamines, making it suitable for patients with various forms of hypertension, including morning hypertension and white-coat hypertension .

- Case Study : In a study involving 43 hypertensive patients, this compound administration resulted in a reduction of morning SBP to below 135 mmHg in 58% of cases after eight weeks .

Renal Protection

This compound has shown promising results in protecting renal function, particularly in diabetic patients. A study indicated that this compound significantly reduced microalbuminuria levels in hypertensive patients with type 2 diabetes mellitus, suggesting its role in renal protection .

- Clinical Trial : In a randomized trial comparing this compound with amlodipine, this compound exhibited superior antiproteinuric effects and antioxidant activity, highlighting its potential benefits in chronic kidney disease management .

Treatment of Raynaud's Phenomenon

This compound is being investigated for its effectiveness in treating Raynaud's symptoms associated with systemic sclerosis. Its ability to alleviate peripheral pain conditions makes it a candidate for further research in this area .

Safety and Side Effects

This compound is generally well-tolerated, with a low incidence of adverse effects compared to other antihypertensive agents. However, rare cases of spontaneous hypoglycemia have been reported, particularly in non-diabetic individuals . Continuous monitoring is recommended for patients starting this compound therapy.

Summary of Clinical Findings

| Study Type | Population | Treatment Duration | Key Findings |

|---|---|---|---|

| Meta-analysis | Various hypertensive patients | Varies | Significant reduction in SBP and DBP without increased heart rate |

| Randomized trial | Hypertensive patients with type 2 diabetes | 6 months | Significant reduction in microalbuminuria; better renal protective effects compared to amlodipine |

| Case report | Non-diabetic female | Single instance | Spontaneous hypoglycemia after this compound administration |

作用机制

- 尼群地平作用于L型 钙通道(存在于血管中)和N型 钙通道(位于交感神经末梢)。

L型通道: 通过阻断L型钙通道,尼群地平减少了钙离子流入血管,导致血管扩张和血压降低。

与相似化合物的比较

独特性: 尼群地平对L型和N型通道的双重作用使其区别于其他钙拮抗剂。

相似化合物: 虽然尼群地平很突出,但其他钙通道阻滞剂如氨氯地平、硝苯地平、非洛地平具有相似的作用机制。

相似化合物的比较

Uniqueness: Cilnidipine’s dual action on both L-type and N-type channels distinguishes it from other calcium antagonists.

Similar Compounds: While this compound stands out, other calcium channel blockers like amlodipine, nifedipine, and felodipine share similar mechanisms of action.

生物活性

Cilnidipine is a novel calcium channel blocker (CCB) that exhibits dual action by blocking both L-type and N-type calcium channels. This unique mechanism contributes to its diverse biological activities, particularly in cardiovascular and renal health. This article reviews the biological activity of this compound, focusing on its pharmacological effects, clinical findings, and potential applications in treating hypertension and related conditions.

This compound's dual blockade of calcium channels allows it to exert significant effects on both vascular smooth muscle and sympathetic nerve activity. The L-type calcium channels are primarily involved in vascular smooth muscle contraction, while N-type channels play a crucial role in neurotransmitter release from sympathetic nerves. This compound has been shown to inhibit norepinephrine release, leading to reduced sympathetic nervous system activity, which is beneficial in managing hypertension and preventing cardiac events .

Pharmacological Profile

1. Cardiovascular Effects:

- This compound has demonstrated cardioprotective effects in various studies. In a rabbit model of myocardial infarction, this compound reduced myocardial interstitial norepinephrine levels during ischemia and reperfusion, leading to smaller infarct sizes .

- Clinical studies have shown that this compound significantly lowers heart rate compared to other CCBs like amlodipine, likely due to its inhibition of cardiac sympathetic overactivity .

2. Renal Protective Effects:

- This compound has been found to be superior to amlodipine in preventing the progression of proteinuria in hypertensive patients. This is attributed to its ability to inhibit renal sympathetic nerve activity, thereby reducing glomerular hypertension .

- A study indicated that this compound significantly decreased urinary albumin levels and markers of oxidative stress (8-OHdG and L-FABP) compared to amlodipine .

3. Antioxidant Activity:

- This compound exhibits antioxidant properties that contribute to its renoprotective effects. It has been shown to exert stronger antioxidant activity than amlodipine in cultured human mesangial cells . This may help mitigate oxidative stress-related cellular injuries in the kidneys.

Table 1: Summary of Key Clinical Studies on this compound

Case Studies

-

This compound-Induced Hypoglycemia:

A case study reported this compound's effect on insulin sensitivity, achieving a 21% improvement in a patient with essential hypertension . This suggests potential metabolic benefits beyond blood pressure control. -

Renoprotective Effects:

In a cohort of hypertensive patients receiving renin-angiotensin system inhibitors, this compound treatment resulted in significant reductions in urinary protein levels and oxidative stress markers after six months compared to traditional therapies .

属性

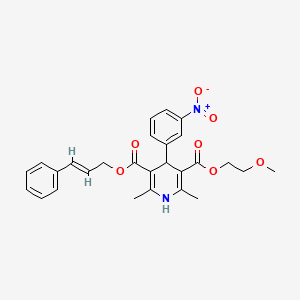

IUPAC Name |

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJEBULYHNRNJTE-DHZHZOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046309 | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

653ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Cilnidipine acts on the L-type calcium channels of blood vessels by blocking the incoming calcium and suppressing the contraction of blood vessels, thereby reducing blood pressure. Cilnidipine also works on the N-type calcium channel located at the end of the sympathetic nerve, inhibiting the emission of norepinephrine and suppressing the increase in stress blood pressure. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

132203-70-4, 132295-21-7, 132338-87-5 | |

| Record name | Cilnidipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132203-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cilnidipine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132203704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132295217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132338875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cilnidipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CILNIDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97T5AZ1JIP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S85436ZG85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CILNIDIPINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LNU2SU262 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

110ºC | |

| Record name | Cilnidipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09232 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。